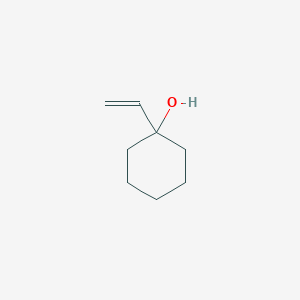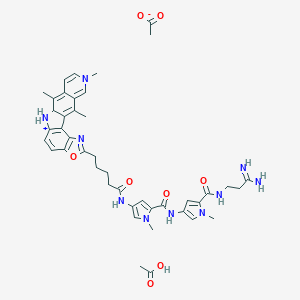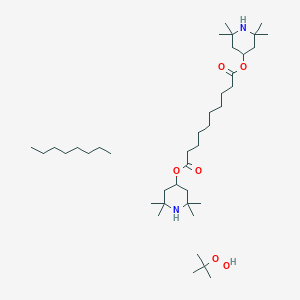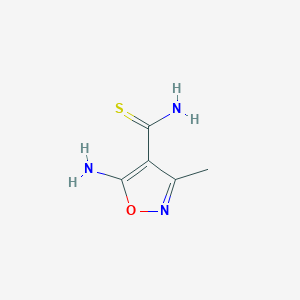![molecular formula C34H36FeN4O4 B155797 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) CAS No. 10017-06-8](/img/structure/B155797.png)
3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. This compound is a porphyrin derivative that contains an iron atom at its center, which makes it a suitable candidate for biomedical research.
Wirkmechanismus
The mechanism of action of 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) is not fully understood. However, it is believed that the iron atom at the center of the porphyrin ring plays a crucial role in its therapeutic effects. The iron atom can catalyze the formation of reactive oxygen species, which can induce cell death in cancer cells. In neurodegenerative diseases, the iron atom can scavenge free radicals and reduce oxidative stress and inflammation, which can protect neurons from damage.
Biochemical and Physiological Effects:
3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell death by promoting the formation of reactive oxygen species and inhibiting the activity of anti-apoptotic proteins. In neurodegenerative diseases, this compound can reduce oxidative stress and inflammation, which can protect neurons from damage. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) in lab experiments is its ability to induce cell death in cancer cells and protect neurons from damage in neurodegenerative diseases. Additionally, this compound has low toxicity and is stable in biological environments. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+). One of the directions is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes. Another direction is to develop more efficient synthesis methods to increase the yield and purity of the compound. Additionally, future research can focus on improving the solubility and bioavailability of the compound to enhance its therapeutic effects. Finally, more studies are needed to fully understand the mechanism of action of this compound and its interactions with other molecules in biological systems.
Conclusion:
3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) is a synthetic compound that has shown promising results in various biomedical research applications. Its potential therapeutic applications in cancer and neurodegenerative diseases have been extensively studied. Although the mechanism of action of this compound is not fully understood, it is believed that the iron atom at the center of the porphyrin ring plays a crucial role in its therapeutic effects. Future research can focus on investigating its potential applications in other diseases and improving its solubility and bioavailability to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) involves the reaction of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin with iron(2+) in the presence of a reducing agent. The reaction results in the formation of a complex that contains an iron atom at the center of the porphyrin ring. The complex is then purified using various chromatographic techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to have anti-tumor effects by inducing cell death and inhibiting tumor growth. In Alzheimer's disease and Parkinson's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTICFPLOXKSQO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36FeN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) | |
CAS RN |
12236-03-2 |
Source


|
| Record name | C.I. Disperse Orange 47 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

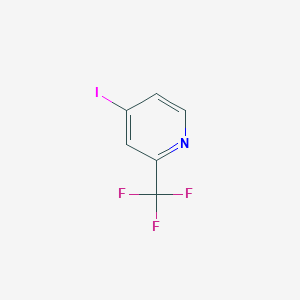


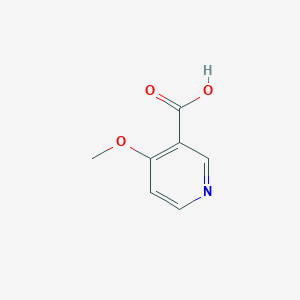
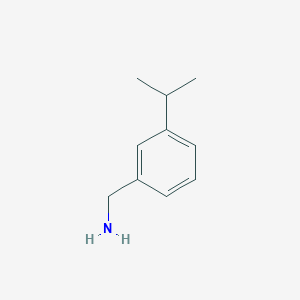
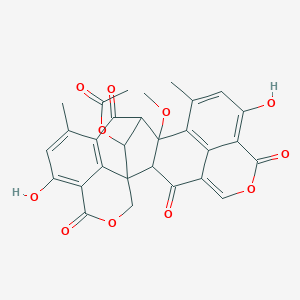
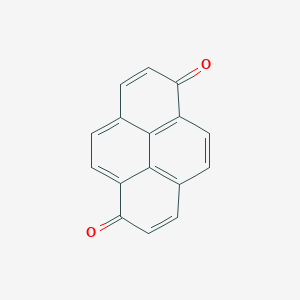


![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)
